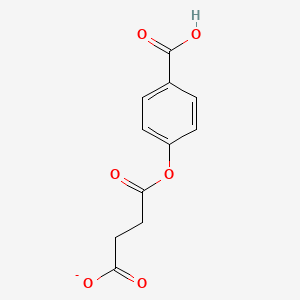

4-(4-Carboxyphenoxy)-4-oxobutanoate

Description

Contextualizing 4-(4-Carboxyphenoxy)-4-oxobutanoate within Contemporary Organic Synthesis and Chemical Biology

In the landscape of modern chemical research, the development of novel molecular architectures with specific functional attributes is a cornerstone of progress. This compound emerges as a noteworthy molecule due to its inherent structural features. The presence of two distinct carboxylic acid moieties, one aromatic and one aliphatic, alongside a keto-ether linkage, makes it a valuable building block in the construction of more complex molecular systems.

In organic synthesis, its utility can be envisaged in the preparation of polymers, particularly polyanhydrides, where the dicarboxylic nature of the molecule allows for step-growth polymerization. The phenoxy-ether linkage provides a degree of conformational rigidity and can influence the physicochemical properties of the resulting polymers, such as their thermal stability and degradation profiles.

Research Trajectories and Scholarly Significance of Carboxyphenoxy-Oxobutanoate Scaffolds

The scholarly significance of the carboxyphenoxy-oxobutanoate scaffold is most prominently associated with its potential application in the field of biodegradable polymers for controlled drug delivery. While specific research focusing solely on this compound is nascent, the broader class of compounds containing carboxyphenoxy units has been extensively studied.

A key research trajectory involves the synthesis of polyanhydrides. These polymers are known for their surface-eroding properties, which allows for a controlled and predictable release of encapsulated drugs. The incorporation of aromatic moieties, such as the carboxyphenoxy group, into the polymer backbone can enhance thermal stability and modulate the degradation rate of the polymer matrix. For instance, the well-known Gliadel® wafer, a clinically used treatment for brain tumors, is based on a polyanhydride co-polymer of 1,3-bis(p-carboxyphenoxy)propane and sebacic acid. This underscores the importance of the carboxyphenoxy motif in designing effective drug delivery systems.

The synthesis of such monomers often involves a Friedel-Crafts acylation reaction. In the case of this compound, a plausible and widely utilized synthetic approach would involve the reaction of 4-phenoxybenzoic acid with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. guidechem.comwikipedia.orgstackexchange.comvedantu.comprepchem.com This reaction attaches the succinic acid moiety to the phenoxybenzoic acid core, creating the desired dicarboxylic acid monomer. The general mechanism for such a reaction is well-established in organic chemistry. guidechem.comstackexchange.comvedantu.comyoutube.com

The resulting compound, with its two carboxylic acid groups, is then primed for polymerization or for further chemical modification to explore its potential in other areas of chemical biology and materials science.

Interactive Data Tables

Table 1: Properties of a Structurally Related Compound: 4-(4-Hydroxyphenyl)-4-oxobutanoic Acid

| Property | Value | Reference |

| CAS Number | 56872-39-0 | sigmaaldrich.com |

| Molecular Formula | C10H10O4 | sigmaaldrich.com |

| Molecular Weight | 194.189 g/mol | sigmaaldrich.com |

| Appearance | Not specified | |

| Melting Point | Not specified |

Note: This data is for a structurally similar compound as detailed analytical data for this compound is not widely published. This compound is noted as being for early discovery research, with the buyer responsible for confirming identity and purity. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

33454-12-5 |

|---|---|

Molecular Formula |

C11H9O6- |

Molecular Weight |

237.18 g/mol |

IUPAC Name |

4-(4-carboxyphenoxy)-4-oxobutanoate |

InChI |

InChI=1S/C11H10O6/c12-9(13)5-6-10(14)17-8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,12,13)(H,15,16)/p-1 |

InChI Key |

NHNMHQPPPYPHEQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC(=O)CCC(=O)[O-] |

Origin of Product |

United States |

Derivatization Strategies and Functionalization of 4 4 Carboxyphenoxy 4 Oxobutanoate

Chemical Modification of the Butanoate Carboxyl Group

The presence of two distinct carboxylic acid groups in 4-(4-carboxyphenoxy)-4-oxobutanoate allows for a range of chemical modifications. The butanoate carboxyl group, in particular, can be selectively targeted to introduce new functionalities and modulate the compound's physicochemical properties.

Targeted Esterification Reactions

Selective esterification of one of the two carboxyl groups in a dicarboxylic acid is a fundamental transformation in organic synthesis. psu.edu This selective protection allows for subsequent differential functionalization of the remaining free carboxyl group. psu.edu Several methods have been developed for the selective monoesterification of dicarboxylic acids.

One approach involves the use of solid supports like alumina (B75360), which can preferentially adsorb one carboxyl group, leaving the other available for esterification with reagents such as diazomethane (B1218177) or dimethyl sulfate. acs.org This method has proven effective for a variety of dicarboxylic acids. acs.org Another strategy employs ion-exchange resins as catalysts in transesterification reactions, achieving high yields of the corresponding monoesters for symmetrical dicarboxylic acids. psu.edursc.org The selectivity in this case is attributed to the higher rate of esterification of the dicarboxylic acid compared to the resulting monocarboxylic acid. rsc.org

The choice of esterifying agent and catalyst is crucial for achieving high selectivity. For instance, bifunctional alumina catalysts have been shown to facilitate the selective monomethyl esterification of linear dicarboxylic acids using methanol (B129727). rsc.org Microwave-assisted O-alkylation with O-alkylisoureas offers a rapid and highly chemoselective alternative to conventional heating methods for esterifying carboxylic acids. acs.orgacs.org

Table 1: Comparison of Esterification Methods for Dicarboxylic Acids

| Method | Reagents/Catalyst | Key Features |

| Alumina-Supported Reaction | Alumina, Diazomethane/Dimethyl Sulfate | Quantitative formation of monoesters. acs.org |

| Ion-Exchange Resin Catalysis | Strongly acidic ion-exchange resins | High yields and simple, practical application. psu.edursc.org |

| Bifunctional Alumina Catalysis | Bifunctional alumina, Methanol | Environmentally friendly protocol. rsc.org |

| Microwave-Assisted O-Alkylation | O-alkylisoureas, Microwave irradiation | Significantly faster reaction times and high chemoselectivity. acs.orgacs.org |

Amidation Reactions and Amide Linkage Formation

The formation of amide bonds is a critical reaction in medicinal chemistry, as the amide moiety is present in a large percentage of pharmaceuticals. nih.gov Direct amidation of carboxylic acids with amines can be challenging due to the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com To overcome this, activating agents are often employed.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are commonly used to activate carboxylic acids for amidation. libretexts.org The reaction proceeds through a nucleophilic acyl substitution pathway. libretexts.orgyoutube.com

Heterogeneous catalysts, such as niobia (Nb2O5), have emerged as effective, reusable, and water-tolerant Lewis acid catalysts for the direct amidation of carboxylic acids. nih.govresearchgate.net This method is applicable to a wide range of carboxylic acids and amines. researchgate.net Boron-based catalysts have also shown promise in achieving selective catalytic amidation, even with unprotected amino acids. mdpi.com

Selective mono-amidation of dicarboxylic acids can be achieved through several synthetic routes. nih.govresearchgate.net One method involves the non-selective formation of esters, followed by their separation and subsequent amidation. nih.govresearchgate.net Another approach utilizes cyclic anhydrides, which can be selectively opened by amines to yield the desired mono-amide. nih.govresearchgate.net

Alkylation of Carboxylic Acid Moieties

Alkylation of carboxylic acids can occur at the oxygen atom (O-alkylation) to form esters or at the α-carbon. O-alkylation can be achieved using various reagents, including diazo compounds and O-alkylisoureas. acs.orgresearchgate.net The reaction with diazo compounds is efficient in aqueous environments, with the basicity of the diazo compound being a critical factor. researchgate.net Microwave-assisted O-alkylation with O-alkylisoureas provides a rapid and chemoselective method for ester formation. acs.orgorganic-chemistry.org

Alkylation at the α-carbon of esters, known as the malonic ester synthesis, is a classic method for forming carbon-carbon bonds. jove.com This reaction involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile to attack an alkyl halide. jove.comyoutube.com This strategy is important for preparing various carboxylic acid derivatives. youtube.com

Manipulation of the Phenoxy Moiety and Aromatic Substitutions

The phenoxy group in this compound provides another site for functionalization through aromatic substitution reactions. These modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and material properties.

Regioselective alkylation of phenolic hydroxyl groups can be achieved using various bases and alkylating agents. For example, cesium bicarbonate has been shown to mediate the regioselective 4-O-alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones with high yields. nih.gov While direct application to this compound is not explicitly detailed, the principles of controlling regioselectivity in phenolic systems are relevant. The relative acidity of the phenolic proton versus the carboxylic acid protons would be a key factor in determining the reaction outcome.

Development of Novel Derivatization Reagents for Carboxylic Acid Systems

The development of new derivatization reagents is crucial for enhancing the analytical detection and functionalization of carboxylic acids. These reagents are designed to react specifically with the carboxyl group, often introducing a tag for improved detection by techniques like HPLC-MS or a reactive handle for further conjugation. nih.govthermofisher.comgreyhoundchrom.com

Novel reagents, such as 1-(3-aminopropyl)-3-bromoquinolinium bromide (APBQ) and 4-bromo-N-methylbenzylamine, have been synthesized for the analysis of carboxylic acids. nih.govnih.gov These reagents facilitate highly sensitive detection in mass spectrometry due to the presence of a quaternary amine and a bromine atom, which provides a characteristic isotopic pattern. nih.govnih.gov Another strategy involves converting the carboxylic acid into an aliphatic amine using a half-protected diamine, which can then be modified with a wide range of amine-reactive reagents. thermofisher.com

For gas chromatography-mass spectrometry (GC-MS) analysis, reagents like diphenyl diazomethane have been developed for the rapid derivatization of carboxylic acids, enabling robust quantification. nih.gov

Table 2: Selected Novel Derivatization Reagents for Carboxylic Acids

| Reagent | Application | Key Features |

| 1-(3-Aminopropyl)-3-bromoquinolinium bromide (APBQ) | HPLC-MS analysis | Quaternary amine for high sensitivity; bromine for isotopic pattern identification. nih.gov |

| 4-Bromo-N-methylbenzylamine | HPLC-MS/MS analysis | Facilitates positive electrospray ionization and clear identification via bromine isotope pattern. nih.gov |

| Mono-N-(t-BOC)-propylenediamine | Conversion to aliphatic amine | Allows for subsequent modification with amine-reactive reagents. thermofisher.com |

| Diphenyl diazomethane | GC-MS analysis | Rapid derivatization for robust quantification. nih.gov |

Synthesis of Heterocyclic and Fused-Ring Analogues

The dicarboxylic acid backbone of this compound serves as a valuable precursor for the synthesis of various heterocyclic and fused-ring systems. researchgate.netresearchgate.net These structures are prevalent in many biologically active compounds and functional materials. fiveable.melibretexts.org

The reaction of 4-oxo-dicarboxylic acids with binucleophiles, such as diamines, can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net The reaction pathway often involves the initial formation of an amide followed by subsequent intramolecular cyclization and dehydration. researchgate.net Similarly, intramolecular cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids in the presence of a dehydrating agent can yield N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru

The synthesis of fused carbon rings from dicarboxylic acids has also been explored, for instance, in the preparation of stereoisomeric 1-methylcyclohexane-1:2-dicarboxylic acids. rsc.orgrsc.org The stability of the resulting anhydride (B1165640) can be influenced by the substituents on the ring system. rsc.org Furthermore, 4-oxobutane-1,1,2,2-tetracarbonitriles, which can be synthesized from related ketones, are versatile substrates for creating diverse heterocyclic structures, such as cyano-substituted pyrrol-2-ones. rsc.org

Mechanistic Investigations of 4 4 Carboxyphenoxy 4 Oxobutanoate Reactions and Interactions

Elucidation of Reaction Pathways and Intermediates

The formation and cleavage of 4-(4-carboxyphenoxy)-4-oxobutanoate are governed by fundamental organic reaction principles. The most common reaction pathway for its synthesis involves the esterification of p-hydroxybenzoic acid with succinic anhydride (B1165640). This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The process begins with the nucleophilic attack of the phenolic hydroxyl group of p-hydroxybenzoic acid on one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring and forms a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate lead to the formation of the ester bond, yielding the final product, this compound.

Conversely, the primary reaction pathway for the degradation of this compound is hydrolysis, which can be catalyzed by either acid or base. In acidic hydrolysis, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then eliminates the phenoxide leaving group. Both hydrolysis pathways ultimately yield p-hydroxybenzoic acid and succinic acid.

Table 1: Key Intermediates in Synthesis and Hydrolysis

| Reaction | Intermediate | Description |

| Synthesis (Esterification) | Tetrahedral Intermediate | Formed by the nucleophilic attack of the hydroxyl group on the anhydride carbonyl carbon. |

| Acid-Catalyzed Hydrolysis | Protonated Carbonyl | The ester carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. |

Enzymatic Transformations and Biocatalytic Reactions Involving Oxobutanoate Structures

Enzymes, particularly hydrolases, are capable of catalyzing the transformation of oxobutanoate structures with high specificity and efficiency. These biocatalytic reactions are of significant interest for green chemistry applications.

Substrate Recognition and Binding Mechanisms of Hydrolases and Esterases

Hydrolases and esterases recognize and bind substrates like this compound through a combination of shape complementarity and specific molecular interactions within their active sites. The active site of these enzymes typically contains a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) responsible for the hydrolytic cleavage of the ester bond.

The substrate binding process involves the precise positioning of the oxobutanoate structure within the active site. The dicarboxylic nature of the molecule, with its two carboxyl groups and aromatic ring, provides multiple points of interaction. Hydrogen bonding between the substrate's carboxyl groups and amino acid residues in the active site, along with hydrophobic interactions involving the phenoxy group, are crucial for stable binding and proper orientation for catalysis. The size and shape of the enzyme's binding pocket determine its specificity for different ester substrates.

Biotransformation Pathways and Metabolic Fates of Related Compounds

While specific metabolic data for this compound is limited, the biotransformation pathways of its constituent parts, p-hydroxybenzoic acid and succinic acid, are well-documented. In many microorganisms, these compounds are common metabolites.

P-hydroxybenzoic acid is often a key intermediate in the microbial degradation of various aromatic compounds. It can be further metabolized through pathways involving hydroxylation and subsequent ring cleavage. Succinic acid is a central metabolite in the citric acid (TCA) cycle, a fundamental pathway for energy production in aerobic organisms. Therefore, it is plausible that the enzymatic hydrolysis of this compound would yield these two products, which can then enter established metabolic pathways.

Table 2: Potential Metabolic Fate of Hydrolysis Products

| Hydrolysis Product | Key Metabolic Pathway | Metabolic Role |

| p-Hydroxybenzoic Acid | Aromatic Compound Degradation | Intermediate in the catabolism of lignin-derived compounds and other aromatics. |

| Succinic Acid | Citric Acid (TCA) Cycle | Central metabolite in cellular respiration and energy production. |

Photochemical Reactivity and Photoinduced Processes

Aromatic esters like this compound can exhibit photochemical reactivity upon absorption of ultraviolet (UV) light. The phenoxy group, containing an aromatic ring, is the primary chromophore responsible for UV absorption.

Upon absorbing a photon, the molecule is promoted to an excited electronic state. From this excited state, it can undergo various photoinduced processes, including energy transfer to other molecules or photochemical reactions. Potential photoreactions could involve cleavage of the ester bond (photohydrolysis) or reactions involving the aromatic ring. The efficiency and outcome of these processes depend on factors such as the wavelength of light, the presence of photosensitizers, and the reaction environment. For instance, concurrent photoelectrocatalytic oxidation has been shown to enhance the transformation of related aromatic structures. researchgate.net

Electrochemical Behavior and Redox Mechanisms

The electrochemical behavior of this compound is primarily associated with the redox properties of its p-hydroxybenzoic acid moiety. The phenolic group can undergo oxidation, typically an irreversible process at an electrode surface, to form a phenoxy radical. The potential at which this oxidation occurs is influenced by the pH of the solution and the nature of the electrode material.

The carboxylic acid groups can also influence the electrochemical behavior by affecting the molecule's solubility, adsorption onto the electrode surface, and the pKa values. Techniques like cyclic voltammetry can be used to study the redox potentials and reaction mechanisms. The resulting data provides insights into the electron transfer processes and the stability of the generated radical intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Carboxyphenoxy 4 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 4-(4-Carboxyphenoxy)-4-oxobutanoate. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise arrangement of atoms and their connectivity can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenoxy ring and the aliphatic protons of the butanoate chain. The aromatic region is expected to show two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The aliphatic portion of the molecule would present as two triplets, arising from the coupling between the adjacent methylene (B1212753) groups. The protons of the two carboxylic acid groups are expected to appear as broad singlets at a downfield chemical shift.

The ¹³C NMR spectrum will reveal the presence of all unique carbon atoms. Key signals would include those for the two types of carbonyl carbons (ester and carboxylic acid), the aromatic carbons (including the quaternary carbons), and the aliphatic methylene carbons. The chemical shifts of these carbons are indicative of their immediate electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | Doublet | 2H | Aromatic (ortho to carboxyl) |

| ~7.20 | Doublet | 2H | Aromatic (ortho to ester) |

| ~2.90 | Triplet | 2H | -CH₂- (adjacent to ester C=O) |

| ~2.75 | Triplet | 2H | -CH₂- (adjacent to acid C=O) |

| >10.0 | Broad Singlet | 2H | -COOH |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~178 | Carboxylic Acid C=O |

| ~172 | Ester C=O |

| ~168 | Carboxylic Acid C=O |

| ~155 | Aromatic C-O |

| ~132 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~120 | Aromatic C-COOH |

| ~34 | Aliphatic -CH₂- |

| ~30 | Aliphatic -CH₂- |

Two-dimensional NMR techniques are instrumental in confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between protons. nih.gov Key correlations would be observed between the adjacent aromatic protons and, crucially, between the two methylene groups in the butanoate chain, confirming their sequence. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It would definitively link the proton signals of the methylene groups to their corresponding carbon signals in the ¹³C spectrum, and the aromatic proton signals to their respective aromatic carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). researchgate.net This is particularly useful for identifying quaternary carbons. For instance, correlations would be expected between the protons of the methylene group adjacent to the ester and the ester carbonyl carbon. Similarly, the aromatic protons would show correlations to the quaternary aromatic carbons, confirming the substitution pattern of the benzene ring. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound. These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice-versa. youtube.com

The FT-IR spectrum is expected to be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the two carboxylic acid groups and the ester group. A broad O-H stretching band from the carboxylic acid groups is also anticipated. The C-O stretching of the ester and ether linkages, as well as aromatic C-H and C=C stretching vibrations, will also be present. nih.govresearchgate.net

The Raman spectrum would also show the C=O stretching, but often weaker than in the IR spectrum. However, Raman spectroscopy is particularly sensitive to the symmetric vibrations of the aromatic ring and the C-C backbone, providing complementary information. researchgate.netspiedigitallibrary.orgmdpi.com

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Technique |

| 3300-2500 | O-H stretch (Carboxylic Acid) | FT-IR (broad) |

| 1760-1740 | C=O stretch (Ester) | FT-IR (strong) |

| 1720-1700 | C=O stretch (Carboxylic Acid) | FT-IR (strong) |

| 1610-1580 | C=C stretch (Aromatic) | FT-IR, Raman |

| 1300-1200 | C-O stretch (Ester, Acid) | FT-IR |

| 1250-1150 | C-O stretch (Aryl Ether) | FT-IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. This precise measurement allows for the determination of the elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the molecular formula C₁₁H₁₀O₆.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. researchgate.netresearchgate.netcdnsciencepub.com For this compound, key fragmentation pathways would likely involve:

Cleavage of the ester bond, leading to fragments corresponding to the carboxyphenoxy and oxobutanoate moieties.

Decarboxylation (loss of CO₂) from the carboxylic acid groups. researchgate.netresearchgate.netcdnsciencepub.com

Fragmentation of the butanoate chain.

Analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the different functional groups. researchgate.netresearchgate.netcdnsciencepub.comlibretexts.org

Isotope Labeling Strategies in MS Analysis

Isotope labeling is a powerful technique in mass spectrometry (MS) for tracking molecules through complex systems and elucidating reaction mechanisms. nih.gov For "this compound," stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O can be incorporated into its structure. nih.gov The synthesis of the labeled compound would involve using precursors enriched with these isotopes. For instance, starting with ¹³C-labeled phenol (B47542) or succinic anhydride (B1165640) would introduce the label into the corresponding moieties of the final molecule.

When analyzed by MS, the isotopically labeled compound will exhibit a mass shift corresponding to the mass of the incorporated isotopes. This allows for its unambiguous differentiation from its unlabeled counterpart in a mixture. This strategy is invaluable in quantitative proteomics and metabolomics, where labeled compounds are used as internal standards for accurate quantification. nih.govnih.gov The specific reactive groups on the molecule, such as the carboxylic acid groups, provide sites for chemical labeling strategies. nih.gov

Table 1: Potential Isotope Labeling Strategies for this compound

| Isotope | Precursor for Labeling | Labeled Moiety | Application |

| ¹³C | ¹³C-Phenol | Phenoxy group | Metabolic pathway analysis |

| ¹³C | ¹³C-Succinic anhydride | Oxobutanoate chain | Reaction mechanism studies |

| ¹⁸O | H₂¹⁸O (during hydrolysis) | Carboxyl groups | Quantification in biological matrices |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. srce.hrnih.gov While "this compound" itself is not a radical, it can be involved in reactions that generate radical species, or it can be incorporated as a ligand into metal-organic frameworks (MOFs) where radical centers might be present on the metal clusters or other components.

EPR spectroscopy can provide critical information about the electronic environment of the unpaired electron. srce.hr The g-factor, a key parameter obtained from an EPR spectrum, helps in the identification of the specific radical species. srce.hr In the context of MOFs containing this linker, EPR could be used to study paramagnetic metal centers or to detect and characterize transient radical intermediates formed during catalytic or photocatalytic processes. nih.govresearchgate.net For instance, if a MOF containing this linker is used in a photocatalytic reaction generating hydroxyl (•OH) or superoxide (B77818) (O₂•⁻) radicals, spin trapping agents like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) can be used to form stable radical adducts that are then detectable and characterizable by EPR. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. jopir.inresearchgate.net The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl groups.

The position of the maximum absorbance (λ_max) provides information about the extent of conjugation in the molecule. masterorganicchemistry.com The benzene ring and the carbonyl groups in "this compound" constitute a conjugated system. The interaction between the electronic systems of the phenoxy group and the oxobutanoate chain influences the energy of the electronic transitions and thus the λ_max. researchgate.net When this molecule acts as a ligand in metal-organic frameworks, the coordination to a metal center can lead to shifts in the absorption bands or the appearance of new charge-transfer bands (ligand-to-metal or metal-to-ligand), which can be monitored by UV-Vis spectroscopy. researchgate.net

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition Type | Chromophore | Expected Wavelength Region |

| π → π | Benzene ring | ~200-280 nm |

| n → π | Carbonyl groups | >280 nm |

Note: The exact λ_max values depend on the solvent and the molecular environment.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com For "this compound," single-crystal XRD would provide detailed information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. science.govrigaku.com

When this compound is used as an organic linker to construct metal-organic frameworks (MOFs), XRD is indispensable for characterizing the resulting crystalline structure. rsc.orgrsc.org Powder XRD (PXRD) is often used for routine phase identification and to assess the purity of the synthesized MOF. science.govsibran.ru For a detailed structural solution, single-crystal XRD is necessary. The analysis of the diffraction pattern allows for the determination of the unit cell parameters, space group, and the precise coordinates of all atoms within the crystal lattice, revealing the topology and porosity of the MOF. rsc.orgrsc.org

Table 3: Crystallographic Data Obtainable from XRD for a MOF with this compound Linker

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice (e.g., cubic, tetragonal, orthorhombic) |

| Space Group | The set of symmetry operations that describe the crystal's structure |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell |

| Bond Lengths and Angles | The distances between bonded atoms and the angles between bonds |

| Porosity and Surface Area | Can be estimated from the crystal structure |

Chromatographic Methodologies for Analysis and Purification of 4 4 Carboxyphenoxy 4 Oxobutanoate

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 4-(4-carboxyphenoxy)-4-oxobutanoate. Its versatility allows for both separation and quantification, making it indispensable in research and quality control.

The separation of this compound by HPLC can be achieved using either reverse-phase (RP) or normal-phase (NP) chromatography, with the choice depending on the specific analytical goal.

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of polar organic compounds. phenomenex.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. phenomenex.com For this compound, a C18 or C8 column is typically employed. phenomenex.comchemrevlett.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. phenomenex.com

Method development for RP-HPLC involves optimizing several parameters:

Mobile Phase Composition: A mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), is commonly used. chemrevlett.comsielc.com The organic modifier's concentration is a critical parameter that influences the retention time of the compound. phenomenex.com A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to achieve better separation of compounds with a wide range of polarities. phenomenex.com

pH of the Mobile Phase: Since this compound has two carboxylic acid groups, the pH of the mobile phase significantly affects its ionization state and, consequently, its retention. Buffering the mobile phase, for instance with phosphate (B84403) or formate (B1220265), is crucial for reproducible results. chemrevlett.comsielc.com

Column Temperature: Maintaining a constant column temperature helps to ensure reproducible retention times and improve peak shape. hplc.eu

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase and a non-polar mobile phase. While less common for this type of analyte, NP-HPLC can be advantageous for separating isomers or when dealing with very polar compounds that show little retention in RP-HPLC. The mobile phase in NP-HPLC typically consists of a mixture of non-polar solvents like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention.

Table 1: Comparison of RP-HPLC and NP-HPLC for this compound Analysis

| Feature | Reverse-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) |

| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., silica (B1680970), cyano) |

| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol) | Non-polar (e.g., hexane/isopropanol) |

| Elution Order | Most polar compounds elute first | Most non-polar compounds elute first |

| Primary Application | Analysis of polar and moderately non-polar compounds | Separation of isomers, analysis of very polar or very non-polar compounds |

UV Detection: Ultraviolet (UV) detection is a widely used and robust method for detecting analytes that contain chromophores, such as aromatic rings or unsaturated bonds. chromatographyonline.com this compound possesses a benzene (B151609) ring, making it suitable for UV detection. chromatographyonline.com The selection of the detection wavelength is critical for sensitivity and is typically chosen at the wavelength of maximum absorbance of the analyte to ensure the highest signal-to-noise ratio. chromatographyonline.com Diode-array detectors (DAD) can acquire a full UV-visible spectrum of the eluting peak, which aids in peak identification and purity assessment. chromatographyonline.com

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. While this compound itself may not be naturally fluorescent, derivatization with a fluorescent labeling reagent can be performed. semanticscholar.org This involves reacting the carboxylic acid groups with a fluorescent tag. semanticscholar.org This pre-column derivatization significantly increases the detection sensitivity, allowing for the quantification of trace amounts of the compound. nih.gov The choice of the derivatizing agent and the reaction conditions are critical for achieving optimal results. nih.govresearchgate.net

Table 2: HPLC Detection Methods for this compound

| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |

| UV/Vis | Measures the absorbance of UV or visible light by the analyte. chromatographyonline.com | Directly applicable due to the presence of a benzene ring. chromatographyonline.com | Robust, relatively inexpensive, non-destructive. | Moderate sensitivity, not all compounds absorb UV light. |

| Fluorescence | Measures the light emitted by a fluorescent analyte after excitation at a specific wavelength. semanticscholar.org | Applicable after derivatization with a fluorescent tag. semanticscholar.orgnih.gov | High sensitivity and selectivity. nih.gov | Requires the analyte to be fluorescent or to be derivatized. semanticscholar.org |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. mdpi.com Since this compound is a non-volatile dicarboxylic acid, it requires derivatization to increase its volatility and thermal stability before it can be analyzed by GC. mdpi.com

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding diester. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is another effective method to create volatile trimethylsilyl (B98337) esters.

Once derivatized, the volatile derivative is injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The choice of the GC column (e.g., a non-polar or mid-polar capillary column) is crucial for achieving good separation from other components in the sample.

Hyphenated Chromatographic-Mass Spectrometric Techniques

The coupling of chromatographic separation with mass spectrometric detection provides a powerful analytical tool that offers both high separation efficiency and definitive identification of the analytes.

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of this compound in complex matrices. nih.gov

After separation on an HPLC column, the eluent is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a common ionization technique for polar molecules like carboxylic acids. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information. diva-portal.org

For even greater specificity and structural information, tandem mass spectrometry (LC-MS/MS) is employed. diva-portal.org In this technique, a specific parent ion corresponding to the analyte is selected, fragmented, and the resulting fragment ions are detected. diva-portal.org This process, known as multiple reaction monitoring (MRM), provides highly selective and sensitive quantification, minimizing interferences from the sample matrix. nih.gov

Table 3: LC-MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Conditions |

| LC Column | C18, 2.1 x 150 mm, 5 µm nih.gov |

| Mobile Phase | Acetonitrile and 2 mM ammonium (B1175870) formate (pH 3.0) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in negative ion mode for carboxylic acids |

| MS/MS Transition | Specific parent ion to fragment ion transition for the analyte of interest |

GC-MS is the hyphenated technique of choice for the analysis of volatile and thermally stable compounds. researchgate.net As with GC analysis, this compound must first be derivatized to a volatile form.

Following separation in the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is a unique fingerprint of the compound and can be compared to spectral libraries for positive identification. researchgate.net This provides a high degree of confidence in the identification of the derivatized this compound.

Preparative Chromatography for Compound Isolation and Purity Assessment

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a widely utilized method for the purification of synthetic compounds, including aromatic carboxylic acids. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material, making it ideal for isolating compounds from reaction mixtures for further research or application.

The purification of this compound from a crude reaction mixture typically involves a multi-step process that may begin with preliminary purification techniques such as extraction or crystallization, followed by a final polishing step using preparative HPLC. The choice of chromatographic conditions is paramount for achieving efficient separation and high recovery of the purified compound.

Method Development and Optimization:

The development of a preparative HPLC method for this compound would logically begin with analytical scale experiments to determine the optimal stationary and mobile phases. Given the compound's structure, which includes two carboxylic acid groups and a phenoxy ether linkage, reversed-phase chromatography is a suitable approach.

A common stationary phase for the separation of aromatic carboxylic acids is octadecyl-functionalized silica (C18). nih.govcipac.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. The acidic modifier serves to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention on the reversed-phase column. nih.govcipac.org

A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the target compound while separating it from less polar and more polar impurities. The initial mobile phase composition would be relatively high in the aqueous component to ensure the retention of polar impurities on the column, while a gradual increase in the organic solvent concentration would then elute the compound of interest, followed by any remaining non-polar impurities.

Scaling from Analytical to Preparative Chromatography:

Once an effective analytical separation is achieved, the method is scaled up for preparative purification. This involves using a larger column packed with the same stationary phase material and adjusting the flow rate and sample load accordingly. The goal is to maximize the amount of purified compound obtained per run (throughput) while maintaining the resolution achieved at the analytical scale. The sample is typically dissolved in a minimal amount of a suitable solvent, which is ideally a component of the initial mobile phase, before being injected onto the preparative column.

Fraction Collection and Purity Analysis:

During the preparative HPLC run, the eluent is monitored by a detector, commonly a UV detector, and fractions are collected as the target compound elutes from the column. The collected fractions containing the purified this compound are then combined.

The purity of the isolated compound is subsequently assessed using analytical HPLC. This analysis is crucial to confirm the success of the purification process and to determine the final purity of the material. High-purity fractions are then typically subjected to solvent evaporation to yield the solid, purified compound.

Illustrative Preparative HPLC Method:

The following table outlines a hypothetical but representative preparative HPLC method for the purification of this compound, based on established principles for the separation of structurally related aromatic dicarboxylic acids.

| Parameter | Value/Description |

| Instrumentation | Preparative HPLC System with UV Detector |

| Column | C18 Reversed-Phase, 10 µm particle size, 250 mm x 21.2 mm i.d. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-60% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Preparation | Crude product dissolved in a minimal volume of Acetonitrile/Water |

| Injection Volume | 5-10 mL |

| Fraction Collection | Triggered by UV signal corresponding to the target peak |

| Post-Purification | Fractions analyzed by analytical HPLC, pure fractions pooled and solvent evaporated |

| Expected Purity | >98% |

This generalized method highlights the key parameters that would be considered and optimized for the successful isolation of this compound. The specific gradient profile and other parameters would be fine-tuned based on the impurity profile of the crude material. The successful application of preparative chromatography yields a high-purity sample of the target compound, suitable for detailed characterization and further scientific investigation.

Computational Chemistry and Theoretical Modeling of 4 4 Carboxyphenoxy 4 Oxobutanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy states.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems. It is particularly useful for predicting the geometry, bonding features, and reactivity of molecules.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can reveal important details about hyperconjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net For a molecule like 4-(4-carboxyphenoxy)-4-oxobutanoate, DFT could be used to predict sites susceptible to nucleophilic or electrophilic attack by examining the molecular electrostatic potential (MESP) surface. researchgate.net

A DFT study on a binuclear Gd(III) complex with 4-acetylphenoxyacetic acid, another structural analog, demonstrated how DFT can be used to understand the electronic structure of metal complexes. mdpi.com The calculations revealed that the HOMOs were located on the 4-acetylphenoxyacetate ligands, while the LUMOs were on the co-ligand, providing insight into the electronic transitions. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Structurally Related Compound (Phenoxyacetic Acid)

| Calculated Property | Method/Basis Set | Value/Observation | Reference |

| Optimized Geometry | B3LYP/aug-cc-pVTZ | Provides bond lengths and angles. | nih.gov |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | Indicates chemical stability and reactivity. | researchgate.net |

| NBO Analysis | B3LYP/aug-cc-pVTZ | Shows intramolecular hydrogen bonding and charge delocalization. | nih.gov |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Scaled wavenumbers show good agreement with experimental IR and Raman spectra. | researchgate.net |

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. These methods can be computationally intensive but often provide highly accurate results.

Studies on dicarboxylic acids, which are structurally related to this compound, have utilized ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to study their conformations and vibrational frequencies. elsevierpure.comorientjchem.org For example, a study on dicarboxylic acids HOOC(CH₂)nCOOH (n=1-4) used the HF/4-21G level of theory to explore their conformational characteristics. elsevierpure.com More advanced calculations at the HF/6-31G** and MP2/4-31G* levels were also performed to achieve better accuracy in vibrational frequency assignments. elsevierpure.com

Ab initio molecular dynamics (AIMD) has also been employed to assess the conformational landscape of dicarboxylic acids in both the gas and condensed phases. nih.gov This approach is crucial for understanding how intermolecular interactions can stabilize certain conformers that might not be predicted as stable by simple energy minimization. nih.gov For a flexible molecule like this compound, AIMD would be invaluable for capturing the full range of its accessible conformations.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butanoate chain in this compound allows it to adopt multiple conformations, which can significantly impact its properties and interactions with other molecules. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational studies on dicarboxylic acids have used DFT methods to explore their potential energy surfaces (PES). nih.gov These studies have identified various conformers and found that their relative stabilities can change significantly between the gas phase and an aqueous environment, as modeled by a polarized continuum model (PCM). nih.gov This is particularly true for conformers that can form intramolecular hydrogen bonds. nih.gov

Similarly, conformational analysis of phenoxyalkylamines, which also contain a flexible chain attached to a phenoxy group, has been performed using systematic searches to identify stable conformations. nih.gov The results of such analyses can be correlated with experimental data, such as receptor binding affinities, to propose a bioactive conformation. nih.gov For this compound, understanding its conformational preferences is key to predicting how it might bind within a receptor or assemble into larger structures. rsc.orgcolab.ws

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational changes and the influence of the surrounding environment, such as a solvent, over time.

MD simulations of dicarboxylic acids coated on aqueous aerosols have been used to study their structure and interfacial properties. rsc.orgresearchgate.netumd.edu These simulations can reveal how the molecules arrange themselves at the water-air interface and how their solubility affects their behavior. rsc.org For a molecule like this compound, which has both hydrophobic (the phenyl ring) and hydrophilic (the carboxyl groups) parts, MD simulations in water would be essential to understand its solvation and aggregation behavior.

Simulations of stearic acid, a long-chain carboxylic acid, in cyclohexane (B81311) have been used to calculate the free energy of self-association and hetero-association with water. cam.ac.uk This type of study could be applied to this compound to understand how it forms dimers or other aggregates in different solvents, which is crucial for predicting its behavior in various applications.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand might bind to a protein receptor.

While no specific docking studies for this compound are available, studies on structurally related molecules highlight the potential of this method. The phenoxy group is recognized as a "privileged" moiety in drug scaffolds, often involved in crucial hydrophobic and π-π stacking interactions within receptor binding sites. nih.gov Docking studies of phenoxy-containing ligands have revealed their binding modes and helped in the design of more potent inhibitors. nih.govnih.gov

For a molecule with two carboxylate groups like this compound, electrostatic interactions, particularly with positively charged amino acid residues in a receptor, would be critical. nih.gov Docking studies of aromatic carboxylates often show these types of interactions to be key drivers of binding. nih.govmdpi.com

A typical molecular docking workflow involves preparing the protein and ligand structures, performing the docking using software like AutoDock Vina, and analyzing the resulting poses and their predicted binding affinities. bioinformation.net The interactions observed in the docked poses, such as hydrogen bonds and hydrophobic contacts, provide a rationale for the ligand's activity and can guide further optimization. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for a Phenoxy-Containing Ligand

| Parameter | Value/Observation | Reference |

| Docking Score (Binding Affinity) | e.g., -12.281 kcal/mol | nih.gov |

| Key Interacting Residues | e.g., Glu139, Lys93, Tyr121 | nih.gov |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking. | nih.govnih.gov |

| Predicted Inhibition Constant (Ki) | Lower values indicate stronger inhibition. | mdpi.com |

Advanced Research Applications of 4 4 Carboxyphenoxy 4 Oxobutanoate in Chemical Synthesis and Materials Science

Building Block for the Synthesis of Complex Organic Molecules

The structural complexity of 4-(4-carboxyphenoxy)-4-oxobutanoic acid, featuring multiple reactive sites, positions it as a versatile building block for constructing more complex organic molecules. The presence of two carboxylic acid groups with different chemical environments—one aliphatic and one aromatic—allows for potential selective reactions. This differential reactivity can be exploited in multi-step syntheses to build elaborate molecular frameworks.

The synthesis of the parent acid itself, likely through a reaction such as the esterification of 4-hydroxybenzoic acid with succinic anhydride (B1165640), is analogous to well-established organic reactions used in teaching and research. For instance, the Friedel-Crafts acylation of toluene (B28343) with succinic anhydride to produce 4-(4-methylphenyl)-4-oxobutanoic acid is a classic method for linking aromatic and aliphatic moieties. This highlights the fundamental chemical principles that make such structures accessible and useful as starting points for more advanced synthesis. Once formed, its distinct functional groups can be used for further derivatization, making it a valuable intermediate in creating targeted molecules for various chemical and biological applications.

Ligand Chemistry in Coordination Polymers and Metal-Organic Frameworks (MOFs)

In the field of materials science, 4-(4-carboxyphenoxy)-4-oxobutanoate is an exemplary organic linker for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netrsc.org These materials are constructed from metal ions or clusters connected by organic ligands, and their properties are highly dependent on the linker's geometry and functionality. researchgate.netrsc.org The subject compound acts as a dicarboxylate linker, with its two carboxylate groups capable of binding to metal centers. Its "V-shape," combined with the flexibility of the ether and aliphatic components, allows for the formation of diverse and complex network structures. rsc.orgrsc.org

The two carboxylate groups of the ligand are the primary binding sites for creating extended networks. These groups can coordinate to metal ions in various modes, including monodentate, bidentate chelate, and bidentate bridging fashions. The specific coordination mode, combined with the coordination preference of the chosen metal ion (e.g., its preferred coordination number and geometry), dictates the final architecture of the framework. acs.org

Flexible ligands like this compound are particularly interesting because they can adapt their conformation to accommodate different metal centers and template molecules, leading to a wide range of structural possibilities. acs.orgmdpi.com Research on other V-shaped dicarboxylate ligands has shown they are effective in producing predictable two-dimensional (2D) and three-dimensional (3D) networks. rsc.orgresearchgate.net For example, the use of a fluorene-based V-shaped dicarboxylate ligand with Cu(II) and Zn(II) ions resulted in the formation of 2D grid-like structures and robust 3D frameworks, respectively. rsc.orgrsc.org Similarly, this compound can bridge metal centers to form architectures such as 2D wavy sheets or more complex interpenetrated 3D nets, with the pore dimensions and topology being controlled by the ligand's conformation. researchgate.net

The ability to tune the properties of MOFs is one of their most significant advantages, and this is often achieved by modifying the organic linker. researchgate.netrsc.orgrsc.org The geometry, length, and functional groups of the linker directly influence the MOF's pore size, shape, and internal surface chemistry, which in turn governs its function in applications like gas storage, catalysis, or sensing. researchgate.netnih.govbohrium.com

By using this compound as a primary linker, it is possible to create a baseline MOF structure. This structure can then be systematically modified. For instance, creating derivatives of the linker with additional functional groups (e.g., -NH2, -NO2, -OH) on the phenyl ring would alter the electronic properties and polarity of the MOF's pores. nih.govbohrium.com This functionalization can enhance selective gas adsorption or create active sites for catalysis. Computational studies on MOF-5 variants have shown that functionalizing the linker is a crucial determinant of the material's electronic bandgap and formation energy, with groups like -NH2 and -OH being particularly effective at modifying electronic properties for sensing applications. nih.govbohrium.com The choice of metal ion also plays a critical role; using metals with different radii and coordination numbers with the same ligand can lead to isostructural frameworks with varied properties. acs.org

| Using Mixed-Linker Systems | Incorporates multiple functionalities into one framework, creating complex pore environments and synergistic effects. researchgate.netresearchgate.net | Multifunctional Materials, Tandem Catalysis |

Development of Chemical Probes and Analytical Reagents

The inherent structural and electronic features of this compound make it a candidate for use in the development of chemical sensors. When incorporated into a MOF, the aromatic part of the ligand can impart photoluminescent properties to the material. researchgate.net Many MOFs exhibit fluorescence that is sensitive to the presence of guest molecules within their pores.

A MOF constructed from this ligand could function as a turn-off or turn-on fluorescent sensor. For example, the binding of certain analytes, such as nitroaromatic compounds or specific metal ions, within the MOF's channels could quench the framework's fluorescence through electron transfer mechanisms. Conversely, the presence of other molecules might enhance the fluorescent signal. The tunability of the MOF's pore size and chemical environment allows for the design of sensors with high selectivity and sensitivity for specific target analytes. Research on other V-shaped ligands has demonstrated the creation of luminescent CPs, underscoring the potential of this approach. rsc.org

Role in Advanced Polymer Chemistry and Material Modification

Dicarboxylic acids and their derivatives are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. mdpi.comyoutube.com The parent diacid, 4-(4-carboxyphenoxy)-4-oxobutanoic acid, is an ideal monomer for creating advanced polymers through step-growth polymerization with co-monomers like diols or diamines. mdpi.comnih.gov

The unique structure of this monomer, containing a rigid aromatic unit, a flexible aliphatic spacer, and an ether linkage, would impart a distinctive set of properties to the resulting polymer. The rigid phenyl group would contribute to a higher glass transition temperature (Tg) and thermal stability, while the flexible segments would ensure processability and toughness. This combination is highly desirable for producing high-performance polymers. For example, polyesters derived from lignin-based dicarboxylic acids have been shown to be effective as biodegradable wood adhesives with excellent strength and water resistance. rsc.org Similarly, polymers synthesized from 4-(4-carboxyphenoxy)-4-oxobutanoic acid could be engineered for specific applications by carefully selecting the co-monomer to balance rigidity and flexibility.

Table 2: Potential Polymers from 4-(4-Carboxyphenoxy)-4-oxobutanoic Acid

| Polymer Type | Co-monomer | Expected Properties from Monomer | Potential Application |

|---|---|---|---|

| Polyester | Aliphatic Diol (e.g., 1,4-Butanediol) | Good balance of rigidity and flexibility; potential for biodegradability. mdpi.com | Biodegradable plastics, adhesives. rsc.org |

| Polyester | Aromatic Diol (e.g., Bisphenol A) | High thermal stability, high Tg, increased rigidity and strength. | High-performance engineering plastics. |

| Polyamide | Aliphatic Diamine (e.g., Hexamethylenediamine) | High tensile strength, toughness, and abrasion resistance due to hydrogen bonding between amide links. | Specialty fibers, films, and coatings. |

| Poly(ester amide) | Amino-alcohol | Combines properties of both polyesters and polyamides; tunable hydrophilicity and degradation rates. nih.gov | Biomedical materials, drug delivery systems. |

Future Research Directions and Unexplored Avenues for 4 4 Carboxyphenoxy 4 Oxobutanoate

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 4-(4-Carboxyphenoxy)-4-oxobutanoate likely involves a multi-step process, with the formation of the ether linkage and the carbon-carbon bond of the keto-acid moiety being pivotal transformations. Future research should focus on developing novel catalytic systems that offer high efficiency, selectivity, and sustainability.

A plausible synthetic route involves the Friedel-Crafts acylation of a phenoxy derivative with succinic anhydride (B1165640). organic-chemistry.org Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but often required in stoichiometric amounts, leading to significant waste. researchgate.net The development of heterogeneous catalysts, such as zeolites, clays, and metal oxides, could offer a greener alternative with easier separation and reusability. beilstein-journals.org Mechanochemical approaches, which utilize mechanical force to drive reactions, have also shown promise in Friedel-Crafts acylations, potentially reducing solvent use and reaction times. jocpr.com

Another key step is the formation of the phenoxy-ester linkage. While classic Williamson ether synthesis is an option, it often requires harsh conditions. Catalytic methods, such as those employing phosphonitrilic chloride (PNT) as an activator, could provide milder and more efficient routes. nih.gov Furthermore, visible light-mediated photoredox catalysis represents a cutting-edge approach for forming anhydrides and could be adapted for the synthesis of the butanoate moiety. openstax.org

| Catalytic Approach | Potential Advantages for Synthesis | Key Research Focus |

| Heterogeneous Catalysis (e.g., Zeolites, Clays) | Reusability, reduced waste, easier product purification. beilstein-journals.org | Catalyst design for improved selectivity and activity in Friedel-Crafts acylation. |

| Mechanochemistry | Solvent-free or reduced solvent conditions, potentially faster reaction rates. jocpr.com | Optimization of milling parameters and catalyst performance under mechanical stress. |

| Phosphonitrilic Chloride (PNT) Activation | Mild reaction conditions for esterification. nih.gov | Exploring the scope of PNT for the synthesis of phenoxy-ester linkages in complex molecules. |

| Visible Light Photoredox Catalysis | Use of light as a traceless reagent, mild reaction conditions. | Development of photoredox systems for the efficient formation of anhydride precursors. |

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for process optimization and the rational design of new applications. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

For instance, the regioselectivity of the Friedel-Crafts acylation on the substituted phenoxy ring is a critical aspect to control. Mechanistic studies could unravel the electronic and steric factors that govern the position of acylation. Isotope labeling studies, similar to those used to understand ester hydrolysis, can provide definitive evidence for bond-breaking and bond-forming steps. acs.org

The mechanism of ester formation, whether through traditional Fischer esterification or more advanced catalytic methods like the Mitsunobu reaction, warrants detailed investigation in the context of this specific molecule. masterorganicchemistry.comnih.gov Understanding the intermediates and transition states will be key to improving yields and minimizing side products. The interplay between the two carboxylic acid groups and their differential reactivity during polymerization or other derivatizations is another area ripe for mechanistic exploration.

Advanced Computational Predictions for Rational Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can be employed to explore the conformational landscape of the molecule, which is essential for understanding its reactivity. researchgate.net

Future computational studies could focus on:

Predicting Reactivity: Calculating molecular descriptors such as electrostatic potential maps and frontier molecular orbital energies can help predict the most reactive sites for electrophilic and nucleophilic attack. mdpi.comcam.ac.uk This is particularly important for designing selective derivatization reactions.

Modeling Reaction Pathways: Computational modeling can be used to simulate entire reaction mechanisms, including the identification of transition states and the calculation of activation energies. acs.org This can help in the selection of optimal catalysts and reaction conditions. For example, modeling the interaction of the dicarboxylic acid with different catalyst surfaces can aid in the development of more efficient heterogeneous catalytic systems.

Designing Polymers: The properties of polymers derived from this compound can be predicted using computational tools. By simulating polymer chain interactions and bulk properties, researchers can design materials with specific thermal, mechanical, and biodegradable characteristics.

| Computational Method | Application in Research | Anticipated Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity descriptors. mdpi.com | Prediction of reaction sites and design of selective chemical transformations. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of molecular motion and conformational changes. researchgate.net | Understanding the influence of molecular flexibility on reactivity and properties. |

| Reaction Pathway Modeling | Identification of transition states and calculation of activation energies. acs.org | Rational selection of catalysts and optimization of reaction conditions. |

| Polymer Simulation | Prediction of the physical and chemical properties of polymers. | Design of novel materials with tailored functionalities. |

Integration with Sustainable Chemistry and Biorefining Approaches

The principles of green chemistry and the utilization of renewable feedstocks are becoming increasingly important in chemical synthesis. Future research on this compound should actively explore its integration with sustainable practices.

The aromatic and dicarboxylic acid moieties of the molecule could potentially be derived from biorenewable sources. Lignin, a major component of biomass, is a rich source of aromatic compounds. researchgate.net Similarly, succinic acid is a platform chemical that can be produced through the fermentation of sugars. researchgate.net Research into catalytic routes to convert biomass-derived platform chemicals, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into the necessary aromatic precursors is a promising avenue. youtube.com

The development of biocatalytic routes for the synthesis of this compound or its precursors would be a significant advancement in sustainable chemistry. Enzymes, such as lipases and esterases, could be employed for the selective formation of the ester linkage under mild, aqueous conditions. openstax.org

Expanding Applications in Emerging Chemical Technologies

The unique combination of functional groups in this compound makes it a versatile building block for a range of emerging chemical technologies.

Biodegradable Polymers: As a dicarboxylic acid, it is a prime candidate for the synthesis of polyesters and polyamides. acs.org The presence of the aromatic ring and the ether linkage could impart unique thermal and mechanical properties to these polymers, potentially leading to high-performance biodegradable plastics.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Drug Delivery: The biodegradable nature of polyesters derived from this molecule could be exploited for controlled drug release applications. The aromatic core also provides a scaffold for further functionalization to attach therapeutic agents.

Liquid Crystals: The rigid aromatic unit combined with the flexible butanoate chain is a structural motif found in some liquid crystalline materials. acs.org Exploration in this area could lead to the development of novel display technologies or sensors.

Q & A

Q. What are the primary synthetic routes for 4-(4-Carboxyphenoxy)-4-oxobutanoate, and how do reaction conditions influence yield?

The compound is synthesized via Knoevenagel condensation using aromatic aldehydes and activated esters under alkaline conditions, followed by hydrolysis and decarboxylation . Alternative routes include nucleophilic substitution of brominated precursors (e.g., 4-bromophenyl derivatives) with carboxylate nucleophiles, achieving yields up to 99% in optimized systems . Key factors affecting yield include reaction temperature (60–80°C optimal), solvent polarity (polar aprotic solvents preferred), and stoichiometric ratios of reactants (1:1.2 aldehyde-to-ester ratio recommended) .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should researchers prioritize?

¹H NMR is critical for identifying the carboxylic acid proton (δ 9.8–10.2 ppm, broad singlet) and ketone-adjacent methylene groups (δ 2.6–2.8 ppm, multiplet) . FT-IR confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹ for both ketone and carboxylic acid groups). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to detect residual solvents or byproducts like unreacted aldehydes .

Q. What are common impurities formed during synthesis, and what purification methods effectively address them?

Common impurities include unhydrolyzed ester intermediates (detected via NMR δ 3.6–4.2 ppm for methoxy groups) and decarboxylation byproducts (e.g., 4-phenoxybutanone). Recrystallization using ethanol/water mixtures (7:3 v/v) effectively removes polar impurities, while silica gel chromatography (hexane/ethyl acetate gradient) isolates non-polar byproducts .

Advanced Research Questions

Q. How does the carboxylic acid moiety influence this compound’s application in synthesizing high-performance polymers like polybenzimidazoles?

The carboxylic acid enables condensation polymerization with diamines (e.g., 3,3’-diaminobenzidine) in polyphosphoric acid, forming thermally stable polybenzimidazoles. These polymers exhibit proton conductivity >0.1 S/cm at 160°C, making them suitable for fuel cell membranes . The rigid aromatic backbone enhances mechanical stability under humid conditions .

Q. What enzymatic pathways utilize this compound derivatives as substrates, and how do structural modifications impact enzyme interactions?

6-Hydroxy-3-succinoylpyridine 3-monooxygenase (EC 1.14.13.163) catalyzes the oxidation of structurally similar 4-oxobutanoate derivatives in nicotine degradation pathways. Substituting the phenoxy group with electron-withdrawing substituents (e.g., halogens) increases binding affinity to the FAD cofactor, enhancing catalytic efficiency by 30–40% .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?

Discrepancies in kynurenine-3-hydroxylase inhibition (IC₅₀ ranging from 5–50 μM across studies) may arise from assay pH variations or competing redox reactions. Standardizing reaction buffers (pH 7.4, 25°C) and including reducing agents (e.g., DTT) minimizes false positives. Kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms .

Q. How can computational modeling predict the solvation behavior and crystallinity of this compound derivatives?

Molecular dynamics simulations (AMBER force field) reveal that esterification of the carboxylic acid group reduces aqueous solubility by 60% due to decreased hydrogen bonding. Crystal packing predictions (Materials Studio software) correlate phenyl ring substituents with lattice energy: nitro groups enhance crystallinity by 25% compared to methoxy groups .

Q. What structural modifications enhance solubility without compromising reactivity in coupling reactions?

Esterification (e.g., methyl or benzyl esters) improves solubility in organic solvents (logP increases by 1.5–2.0 units) while preserving ketone reactivity. For aqueous systems, PEGylation of the carboxylic acid increases solubility 10-fold but requires protecting the ketone during modification .

Q. How do electron-withdrawing substituents on the aromatic ring influence nucleophilic aromatic substitution (NAS) reactivity?

Fluorine or nitro groups at the para position activate the phenoxy ring for NAS, reducing reaction time from 24 h to 6 h in amination reactions. Conversely, methoxy groups deactivate the ring, necessitating harsher conditions (e.g., 100°C, Pd catalysis) .

Q. What experimental controls are critical when studying this compound’s role in transition metal-mediated coupling reactions?

Include radical scavengers (e.g., TEMPO) to distinguish between organometallic and free-radical pathways. Monitor metal coordination via UV-Vis spectroscopy (ligand-to-metal charge transfer bands at 300–400 nm). Chelating agents (EDTA) mitigate nonspecific metal interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.